Home > Products > Screening Compounds P7548 > CVFm (Cobra Venom Factor)
CVFm (Cobra Venom Factor) - 308067-24-5

CVFm (Cobra Venom Factor)

Catalog Number: EVT-242083
CAS Number: 308067-24-5
Molecular Formula: Three polypeptide chains of 627-amino acid, 379-amino acid, 252-amino acid subunits
Molecular Weight: ~ 150 kDa
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
It is a non-toxic, complement-activating component of cobra venom. Purified from Naja melanoleuca venom, a non-CITES Naja species. Three polypeptide chains of 627-amino acid, 379-amino acid, 252-amino acid subunits with molecular masses respectively of about 70, 50, and 30 kDa, the two large subunits being glycosylated. From Naja melanoleuca venom.
It is a structural and functional analog of complement component C3b, the activated form of C3. It binds factor B (CFB), which is subsequently cleaved by factor D (CFD) to form the bimolecular complex CVF/Bb. CVF/Bb is a C3/C5 convertase that cleaves both complement components C3 and C5. Structurally, it resembles the C3b degradation product C3c, which is not able to form a C3/C5 convertase. Unlike C3b/Bb, CVF/Bb is a stable complex and completely resistant to the actions of complement regulatory factors H (CFH) and I (CFI). Therefore, CVF continuously activates complement resulting in the depletion of complement activity.,Field of use: It is used for immuno-suppression, decomplementing blood in vivo & in vitro, its dosage for mice is about 1µg per gram of body weight.
CVFm (Cobra Venom Factor) is a non-toxic, complement-activating component of cobra venom. Three polypeptide chains of 627-amino acid, 379-amino acid, 252-amino acid subunits with molecular masses respectively of about 70, 50, and 30 kDa, the two large subunits being glycosylated. From Naja melanoleuca venom. A structural and functional analogue of complement component C3 which will bind factor B and is then cleaved by factor D to form a C3/C5 convertase, CVF,Bb. Its potency is probably due to insensitivity to human C3b inactivator. It is used experimentally to deplete the complement system. Field of use: It
Overview

Cobra Venom Factor is a complex protein derived from the venom of certain species of cobras. It is primarily recognized for its potent biological effects, particularly in the context of immunology and biochemistry. This factor plays a significant role in the study of protein interactions and enzyme inhibition, particularly concerning farnesyltransferase, an enzyme critical for post-translational modification of proteins.

Source

Cobra Venom Factor is sourced from the venom of cobras, particularly the species Naja naja (Indian cobra) and other related species. The venom contains a variety of bioactive components, including enzymes, peptides, and proteins that contribute to its pharmacological effects.

Classification

Cobra Venom Factor is classified as a protein toxin. It falls under the category of snake venom proteins, which are known for their diverse biological activities, including anticoagulant, neurotoxic, and cytotoxic effects. Specifically, Cobra Venom Factor is categorized as a farnesyltransferase inhibitor, which highlights its role in inhibiting specific enzymatic processes essential for cellular function.

Synthesis Analysis

Methods

The synthesis of Cobra Venom Factor can be approached through several methods:

  1. Isolation from Venom: The primary method involves extracting the protein from cobra venom using techniques such as chromatography and electrophoresis. This process typically includes:
    • Precipitation: Using ammonium sulfate to concentrate the venom proteins.
    • Chromatography: Utilizing ion exchange and size exclusion chromatography to purify Cobra Venom Factor from other components.
  2. Recombinant DNA Technology: Advances in biotechnology allow for the synthesis of Cobra Venom Factor using recombinant DNA techniques. This involves:
    • Cloning the gene encoding Cobra Venom Factor into expression vectors.
    • Transforming host cells (such as E. coli or yeast) to produce the protein in larger quantities.

Technical Details

The purification process may involve multiple steps to ensure high purity and activity of the Cobra Venom Factor. Techniques such as high-performance liquid chromatography (HPLC) are often employed to achieve this.

Molecular Structure Analysis

Structure

Cobra Venom Factor exhibits a complex three-dimensional structure that is crucial for its biological activity. The molecular structure has been elucidated through techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy.

Data

  • Molecular Weight: Approximately 20 kDa.
  • Amino Acid Composition: Contains various amino acids that contribute to its structural integrity and functional properties.
  • Structural Features: The protein typically contains several disulfide bonds that stabilize its conformation.
Chemical Reactions Analysis

Reactions

Cobra Venom Factor primarily acts as an inhibitor of farnesyltransferase, which catalyzes the transfer of farnesyl groups to target proteins. This inhibition can affect various signaling pathways within cells.

Technical Details

The mechanism by which Cobra Venom Factor inhibits farnesyltransferase involves binding to the active site of the enzyme, preventing substrate access. This interaction can be studied using kinetic assays and molecular dynamics simulations to understand binding affinities and reaction kinetics.

Mechanism of Action

Process

The mechanism of action involves several key steps:

  1. Binding: Cobra Venom Factor binds to the active site of farnesyltransferase.
  2. Inhibition: This binding prevents the enzyme from catalyzing the transfer of farnesyl groups to target proteins.
  3. Biological Impact: The inhibition disrupts normal cellular signaling pathways, potentially leading to apoptosis or altered cell proliferation.

Data

Research indicates that this mechanism can significantly impact cancer cell growth, making it a potential target for therapeutic intervention.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Generally soluble in aqueous buffers at physiological pH.
  • Stability: Stability can vary with temperature and pH; optimal conditions are often required for maintaining activity.

Chemical Properties

  • pH Sensitivity: Activity may be affected by changes in pH levels.
  • Thermal Stability: Cobra Venom Factor may lose activity at elevated temperatures over prolonged periods.

Relevant data regarding these properties can be obtained through stability studies and solubility tests under various conditions.

Applications

Scientific Uses

Cobra Venom Factor has several applications in scientific research:

  1. Biochemical Research: Used as a tool to study farnesyltransferase and related signaling pathways.
  2. Drug Development: Investigated as a potential lead compound for developing new cancer therapies due to its inhibitory effects on cell proliferation.
  3. Immunology Studies: Explored for its ability to modulate immune responses, providing insights into snake venom's complex interactions with human physiology.
Introduction to CVFm (Cobra Venom Factor)

Biological Context: Evolutionary Role in Naja Species Venom

Cobra Venom Factor (CVFm) represents a sophisticated evolutionary adaptation in elapid snakes, particularly within the Naja genus. This non-toxic glycoprotein serves a critical auxiliary function in envenomation by overwhelming the prey's complement system—a key vertebrate immune defense mechanism. CVFm achieves this through formation of a stable tripartite complex (CVFm,Bb) with mammalian factor B and factor D. Unlike the endogenous C3b,Bb convertase which decays rapidly (half-life ~90 seconds), the CVFm-dependent convertase exhibits extraordinary stability (half-life ≥7 hours) and resistance to regulatory proteins factors H and I [1] [4] [6]. This enzymatic stability enables uncontrolled cleavage of complement components C3 and C5, generating massive anaphylatoxins (C3a, C5a) and terminal membrane attack complexes that induce localized inflammation, vascular permeability, and tissue damage [7] [9].

This biochemical strategy creates "immune paralysis" at the envenomation site, facilitating systemic distribution of neurotoxins and cytotoxins that would otherwise be neutralized by complement-mediated defenses. The convergent evolution of CVFm-like proteins across multiple elapid genera (Naja, Ophiophagus, Hemachatus) underscores its selective advantage [8] [9]. Proteomic analyses confirm CVFm constitutes 2-5% of total venom protein in Naja melanoleuca, indicating significant metabolic investment in this immune-subversion molecule [3].

Table 1: Comparative Mechanisms of Complement Activation

Convertase TypeHalf-LifeRegulatory Protein ResistanceC5 Cleavage EfficiencyPrimary Function
Endogenous C3b,Bb~90 secondsSensitive to factors H/IRequires C3b dimerImmune surveillance
CVFm,Bb≥7 hoursFully resistantHigh efficiencyImmune subversion
Humanized CVF~5 hoursPartially resistantModerate efficiencyTherapeutic depletion

Historical Background of CVFm Discovery and Early Research

The investigation of CVFm began with seminal observations in the 1960s when researchers noted that cobra venom injection depleted complement activity in laboratory animals. Flexner and Noguchi first described the anticomplementary property of cobra venom in 1903, but systematic characterization began when Nelson (1966) isolated the active fraction from Naja naja venom, designating it "Cobra Venom Factor" [2] [9]. Critical biochemical milestones followed throughout the 1970s-1980s: Müller-Eberhard and Fjellstrom (1971) established its mechanism through alternative pathway activation, while Vogel and Müller-Eberhard (1982) purified CVF to homogeneity and demonstrated its structural homology with mammalian C3 [4] [9].

The molecular cloning era brought transformative advances. Fritzinger et al. (1994) sequenced CVF cDNA from Naja kaouthia, revealing 1,662 amino acids with 51% identity to human C3 and identifying the unique proteolytic processing sites that generate its mature three-chain structure [1] [9]. This enabled recombinant expression in insect cell systems (Sf9 and S2 cells) in 2004, which confirmed that pro-CVF forms retain full complement-depleting activity—a crucial development given the endangered status of wild cobras [1] [2]. The crystallographic breakthrough came in 2009 with Janssen et al. solving the CVF-factor B complex structure at 3.0 Å resolution, revealing the molecular basis for convertase stability [4] [6].

Taxonomic Classification of Source Species

CVFm is principally sourced from two forest cobra species within the Elapidae family: the black-lipped cobra (Naja melanoleuca) and the monocled cobra (Naja kaouthia). Both species produce CVF isoforms with identical core functions but subtle structural variations. Naja melanoleuca CVFm consists of three polypeptide chains (α:627 aa/70 kDa; β:379 aa/50 kDa; γ:252 aa/30 kDa) with total molecular mass ~150 kDa [3]. The α and β chains bear N-linked glycosylation sites, contributing to its 7.4% carbohydrate content—significantly higher than human C3 (1.7%)—though glycan removal experiments confirm they are non-essential for complement activation [3] [4].

Naja kaouthia CVF (designated CVFk) shares 89% sequence identity with CVFm but exhibits superior C5-cleaving efficiency compared to other Naja species [5] [6]. Both species are classified under the subgenus Uraeus, differing from the spitting cobras (Afronaja subgenus). Importantly, Naja melanoleuca is not CITES-listed, permitting sustainable venom sourcing, whereas several Asian Naja species face conservation threats [3] [5]. Proteomic comparisons reveal 2-4 distinct CVF isoforms per venom, suggesting intra-species functional diversification.

Table 2: Taxonomic and Biochemical Features of Primary CVFm Sources

SpeciesCommon NameSubgenusCVF IsoformsGlycosylation SitesC5 Convertase Efficiency
Naja melanoleucaForest cobraUraeus≥3α:2, β:1Moderate
Naja kaouthiaMonocled cobraUraeus≥2α:1, β:2High
Naja najaIndian cobraNaja≥2α:2, β:1Low

Note: Data compiled from Latoxan product specifications [3] and structural studies [4] [6]

The tertiary structure of CVFm (solved at 2.6 Å resolution) reveals an 11-domain architecture with missing thioester-containing domain (TED) compared to C3b, while retaining the CUB domain in a conformation enabling factor B binding [4] [6]. This structure positions the C345c domain closer to the CUB domain, creating a stable platform for convertase assembly. The absence of TED explains CVFm's inability to covalently attach to cell surfaces—a key distinction from C3b that confines its action to fluid-phase complement depletion [4] [9].

Properties

CAS Number

308067-24-5

Product Name

CVFm (Cobra Venom Factor)

Molecular Formula

Three polypeptide chains of 627-amino acid, 379-amino acid, 252-amino acid subunits

Molecular Weight

~ 150 kDa

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.